molecular formula C12H12N2O2 B2433054 Ethyl 3-aminoquinoline-2-carboxylate CAS No. 62235-59-0

Ethyl 3-aminoquinoline-2-carboxylate

Cat. No. B2433054
CAS RN: 62235-59-0
M. Wt: 216.24
InChI Key: DXRZFETVSRVQEV-UHFFFAOYSA-N
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Description

Ethyl 3-aminoquinoline-2-carboxylate is a chemical compound with the CAS Number: 62235-59-0 . It has a molecular weight of 216.24 and its linear formula is C12H12N2O2 .


Synthesis Analysis

The synthesis of Ethyl 3-aminoquinoline-2-carboxylate and its derivatives has been a subject of interest in various research studies . For instance, one study reported a process where 2-Cyano-3-(2-nitrophenyl)-ethyl acrylate was converted to ethyl 2-aminoquinoline-3-carboxylate under reflux in acetic acid with iron powder as the reducing agent .


Molecular Structure Analysis

The molecular structure of Ethyl 3-aminoquinoline-2-carboxylate is represented by the linear formula C12H12N2O2 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-aminoquinoline-2-carboxylate are complex and varied. For example, a cyclization process occurs when a certain compound is reacted with β-carbomethoxypropionyl chloride to produce ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate, which upon refluxing in the presence of potassium hydroxide followed by acid treatment, gives the quinoline-3-carboxylate derivative .


Physical And Chemical Properties Analysis

Ethyl 3-aminoquinoline-2-carboxylate is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . Its melting point is between 148-150°C .

Scientific Research Applications

Synthesis of Substituted Quinolines

Ethyl 3-aminoquinoline-2-carboxylate is utilized in the synthesis of substituted quinolines. A novel approach for synthesizing 3-aminoquinoline derivatives involves adding mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes. This process leads to the production of various 3-aminoquinoline carboxylic acid derivatives (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Potential Antibacterial Applications

Research indicates that quinoline derivatives like ethyl 3-aminoquinoline-2-carboxylate show moderate antibacterial activity against organisms such as Bacillus subtilis and Vibrio cholera. These findings suggest a potential application in developing antibacterial agents (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Nanu Govindan, 2012).

Facilitating Organic Synthesis

This compound plays a crucial role in facilitating various organic synthesis processes. For instance, it is used as a key intermediate in the one-pot synthesis of 2-substituted-3-aminoquinolines, highlighting its significance in streamlining synthesis routes for complex organic compounds (Wang, Boschelli, Johnson, & Honores, 2004).

Synthesis Improvement

A study focused on improving the synthesis process of ethyl 2-aminoquinoline-3-carboxylate, a derivative of ethyl 3-aminoquinoline-2-carboxylate, demonstrates the ongoing research in enhancing the efficiency and yield of quinoline compounds. This advancement contributes to the broader field of organic synthesis (Luo Yan-ping, 2011).

Auxiliary-assisted Catalysis

Ethyl 3-aminoquinoline-2-carboxylate also finds application in auxiliary-assisted palladium-catalyzed arylation and alkylation processes. This method is significant for functionalizing carboxylic acid derivatives, showcasing the compound's role in complex organic reactions (Shabashov & Daugulis, 2010).

Safety And Hazards

The safety information for Ethyl 3-aminoquinoline-2-carboxylate indicates that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding eye contact and inhalation, and using protective clothing .

Future Directions

While the future directions for Ethyl 3-aminoquinoline-2-carboxylate are not explicitly mentioned in the retrieved papers, the compound’s interesting pharmaceutical and biological activities make it a valuable subject for future research and development .

properties

IUPAC Name

ethyl 3-aminoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRZFETVSRVQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminoquinoline-2-carboxylate

CAS RN

62235-59-0
Record name ethyl 3-aminoquinoline-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of ethyl bromopyruvate (1.69 g, 1.09 mL, 8.68 mmol) in dry EtOH (16 mL) was added dropwise over 20 min to a stirred solution of pyridine (684 mg, 699 μL, 8.68 mmol) in dry EtOH (24 mL). The resulting solution was heated at 60-70° C. for 1 h and cooled to room temperature. 2-Aminobenzaldehyde (1.00 g, 8.26 mmol) and pyridine (1.6 mL) were added and the resulting yellow solution was heated at reflux for 4½ h. Pyrrolidine (1.40 g, 1.64 mL, 19.7 mmol) was added and the resulting mixture was heated at reflux for 3 h and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 65×160 mm, 0-40% EtOAc in hexanes gradient) to afford ethyl 3-aminoquinoline-2-carboxylate, as a yellow solid. Rf=0.31 (20% EtOAc/hexanes). LCMS calc.=217.1; found=217.1 (M+1). 1H NMR (500 MHz, CDCl3): δ 8.04-8.02 (m, 1H); 7.53-7.51 (m, 1H); 7.44-7.38 (m, 2H); 7.32 (s, 1H); 4.53 (q, J=7.1 Hz, 2H); 1.48 (t, J=7.1 Hz, 3H).
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
699 μL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
3
Citations
YD Wang, DH Boschelli, S Johnson, E Honores - Tetrahedron, 2004 - Elsevier
… With ethyl 3-aminoquinoline-2-carboxylate 13b in hand, we embarked on converting it to the target 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile 5 (Scheme 5). Treatment of 13b …
Number of citations: 56 www.sciencedirect.com
R Bujok, A Kwast, P Cmoch, Z Wróbel - Tetrahedron, 2010 - Elsevier
… Hydrogenolysis of 8 led to dechlorinated ethyl-3-aminoquinoline-2-carboxylate 9, a compound described in the literature. 11a While the melting point of not crystallized material was …
Number of citations: 26 www.sciencedirect.com
CEW Blunt - 2019 - thesis.library.caltech.edu
This dissertation describes two very different projects. The first project focuses on the binding of a silent agonist to a ligand gated ion channel. The second project focuses on the study of …
Number of citations: 2 thesis.library.caltech.edu

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